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Compound of Interest

Compound Name:
Methyl 5-(iodomethyl)-1,2-

oxazole-4-carboxylate

CAS No.: 1803581-38-5

Cat. No.: B1435579

Get Quote

Executive Summary: The Stability-Reactivity Trade-
Off
In isoxazole functionalization, the choice between 5-chloromethyl isoxazole (5-CMI) and 5-

iodomethyl isoxazole (5-IMI) represents a classic trade-off between shelf-stability and kinetic

efficiency.

5-Chloromethyl isoxazole is the industry standard "shelf soldier." It is robust, cost-effective,

and stable at room temperature, but it acts as a sluggish electrophile in

reactions, often requiring elevated temperatures (

C) or strong bases that can degrade sensitive scaffolds.

5-Iodomethyl isoxazole is the "kinetic specialist." It reacts rapidly under mild conditions (often

C to RT), making it ideal for fragile nucleophiles. However, it suffers from poor thermal
stability and light sensitivity, often necessitating in situ preparation.
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Recommendation: For standard alkylations, start with the Chloro derivative. For sterically

hindered nucleophiles or thermally sensitive substrates, utilize the Iodo derivative generated in

situ via the Finkelstein reaction.

Mechanistic Foundation
The reactivity difference is governed by the leaving group ability and the carbon-halogen bond

strength. The isoxazole ring is electron-deficient, which pulls electron density away from the

methyl group, making the methylene carbon electrophilic. However, the nature of the halogen

dictates the activation energy (

).

Feature
5-Chloromethyl
Isoxazole

5-Iodomethyl
Isoxazole

Impact on
Reactivity

Bond Length ~1.77 Å (C-Cl) ~2.14 Å (C-I)

C-I is longer and

weaker, breaking

more easily.

Bond Energy ~339 kJ/mol ~222 kJ/mol
Lower energy barrier

for C-I cleavage.

Leaving Group
Chloride (

)

Iodide (

)

Iodide is a softer,

more stable base

(pKa of conjugate acid

~ -10) than Chloride

(pKa ~ -7).

Polarizability Moderate High

The "soft" Iodine atom

stabilizes the

transition state in

reactions.

Reaction Pathway Visualization
The following diagram illustrates the kinetic advantage of the Iodo-intermediate (Path B) versus

the direct Chloro-substitution (Path A).
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Caption: Path A (Red) requires high energy input. Path B (Blue) utilizes Iodide catalysis to

lower the activation barrier.

Comparative Performance Data
The following data aggregates typical kinetic profiles for isoxazole methyl halides in

nucleophilic substitutions (e.g., with secondary amines or phenols).

Parameter 5-Chloromethyl Isoxazole 5-Iodomethyl Isoxazole

Reaction Temp 60°C – 100°C 0°C – 25°C

Time to Completion 4 – 24 Hours 15 Mins – 2 Hours

Solvent Compatibility
DMF, DMSO, MeCN (Polar

Aprotic)
Acetone, MeCN, DCM

Side Reactions
Elimination (to vinyl isoxazole)

at high T

Decomposition (release of

) if stored

Storage Stable at RT (Months)
Store at -20°C, Dark, under

Argon (Days)

Experimental Protocols
Protocol A: The "Finkelstein Activation"
(Recommended)
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Best for: Maximizing yield without handling unstable isolated iodides.

Principle: Convert the stable 5-chloromethyl isoxazole to the reactive 5-iodomethyl species in

situ using Sodium Iodide (NaI). The equilibrium is driven by the precipitation of NaCl (in

acetone) or simply by the higher nucleophilicity of

(in DMF).

Reagents:

5-Chloromethyl isoxazole (1.0 equiv)

Nucleophile (e.g., amine, phenol) (1.1 equiv)

Sodium Iodide (NaI) (0.1 – 1.0 equiv)

Base (e.g.,

or

) (1.5 equiv)

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

Dissolution: Dissolve 5-chloromethyl isoxazole in dry MeCN (0.2 M concentration).

Activation: Add NaI (0.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Note:

Solution may darken slightly due to trace iodine.

Addition: Add the Base followed by the Nucleophile.

Reaction: Stir at RT. Monitor via TLC or LC-MS.

Observation: The reaction typically completes in <2 hours, compared to overnight for the

chloro-only route.

Workup: Dilute with EtOAc, wash with 10%
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(to remove iodine), water, and brine. Dry over

.

Protocol B: Direct Substitution (Chloro)
Best for: Robust nucleophiles and large-scale cost-sensitive batches.

Step-by-Step:

Dissolve 5-chloromethyl isoxazole and Nucleophile in DMF.

Add

(2.0 equiv).

Heat: Warm to 60-80°C.

Monitor: Check LC-MS every 2 hours.

Warning: Extended heating can lead to isoxazole ring degradation or elimination to the

exocyclic methylene species.

Decision Matrix: When to use Which?
Use the following logic flow to determine the optimal synthetic strategy for your specific target

molecule.
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Start: Functionalizing
5-Methyl Position

Is the Nucleophile
Sterically Hindered or Weak?

Is the Substrate
Thermally Sensitive (>50°C)?

No (Strong Nuc)

Method B:
In-Situ Finkelstein

(Chloro + NaI)

Yes (Weak Nuc)

Scale of Reaction

No

Yes

Method A:
Direct Chloro Subst.

(Heat + DMF)

Large (>100g)
Cost Critical

Lab Scale (<10g)
Yield Critical

Method C:
Isolate Iodo-Isoxazole

(Rare/Specialized)

If 1-step
fails

Click to download full resolution via product page

Caption: Decision logic for selecting the optimal alkylation strategy.

Safety & Handling (Critical)
Both compounds are alkylating agents and potential vesicants.
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Lachrymator: 5-chloromethyl isoxazole is a mild lachrymator.

Sensitizer: 5-iodomethyl isoxazole is a potent alkylator. Avoid all skin contact.

Neutralization: Quench all reaction mixtures with aqueous ammonium hydroxide or sodium

thiosulfate before disposal to destroy unreacted halides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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